Delamanid - 681492-22-8

Delamanid

Catalog Number: EVT-266636
CAS Number: 681492-22-8
Molecular Formula: C25H25F3N4O6
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delamanid (OPC-67683, Deltyba™) is a novel anti-tuberculosis drug developed by Otsuka Pharmaceutical Co., Ltd. [, ]. It belongs to the nitro-dihydro-imidazooxazole class of compounds [, ]. Delamanid is the first drug in its class approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Its unique mechanism of action and efficacy against drug-resistant strains make it a valuable tool in tuberculosis research.

Chemical Reactions Analysis

A key chemical reaction of Delamanid involves its metabolism by human serum albumin (HSA) [, ]. This unique metabolic pathway involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, resulting in the formation of a primary metabolite, M1 [(R)-2-amino-4,5-dihydrooxazole derivative] [, ]. This metabolic process is crucial for understanding the pharmacokinetics and potential drug-drug interactions of Delamanid.

Mechanism of Action

In Vitro Studies:

  • Drug susceptibility testing: Researchers have developed standardized protocols for rapid Delamanid drug susceptibility testing (DST) using the colorimetric resazurin microtiter assay (REMA) and the BACTEC™ MGIT™ 960 system []. These methods provide rapid and accurate determination of the minimum inhibitory concentration (MIC) of Delamanid, aiding in the identification of resistant strains.
  • Mechanism of action studies: In vitro studies utilizing Mycobacterium bovis BCG Tokyo cultures have demonstrated the bactericidal activity of Delamanid against both replicating and dormant bacilli []. These studies provided valuable insights into the drug's unique mechanism of action and highlighted its potential for targeting persistent Mycobacterium tuberculosis infections.
  • Metabolic pathway elucidation: In vitro experiments using human plasma and purified protein preparations revealed that Delamanid is rapidly metabolized by human serum albumin (HSA) []. This discovery was crucial in understanding the unique metabolic pathway of Delamanid and predicting potential drug-drug interactions.

In Vivo Studies:

  • Animal models of tuberculosis: Studies in guinea pig models of chronic TB infection demonstrated the effectiveness of Delamanid in killing Mycobacterium tuberculosis within hypoxic lesions of the lung, mimicking the conditions found in human TB disease []. These studies provided preclinical evidence for the efficacy of Delamanid in treating tuberculosis.
  • Pharmacokinetic and distribution studies: Research in rats showed that Delamanid is extensively distributed to various tissues, including the central nervous system, eyeball, placenta, and fetus, suggesting potential therapeutic value for extrapulmonary tuberculosis []. These findings expanded the potential applications of Delamanid beyond pulmonary tuberculosis.
  • Drug-drug interaction studies: In vivo studies in healthy subjects confirmed the lack of clinically significant drug-drug interactions between Delamanid and selected antiretroviral agents, including the strong CYP inhibitor ritonavir, and a combination of anti-TB drugs []. This information is crucial for safely combining Delamanid with other essential medications in the treatment of MDR-TB.

Clinical Trials:

  • Treatment of multidrug-resistant tuberculosis (MDR-TB): Clinical trials have demonstrated that the addition of Delamanid to an optimized background regimen in MDR-TB patients resulted in faster sputum culture conversion and improved treatment outcomes, including reduced mortality [, , , , , ]. These findings led to the approval of Delamanid for the treatment of MDR-TB in numerous countries.
  • Pediatric MDR-TB: Phase I/II clinical trials explored the pharmacokinetics, safety, and efficacy of Delamanid in children with MDR-TB, leading to the development of age-appropriate dosing regimens and the approval of Delamanid for pediatric use in some regions [].
  • Treatment of extensively drug-resistant tuberculosis (XDR-TB): Clinical studies have shown the potential of Delamanid in treating XDR-TB, particularly in patients with limited treatment options [, , ]. These findings highlight the importance of Delamanid as a salvage therapy option for this challenging form of tuberculosis.
Applications
  • Repurposing for visceral leishmaniasis: Studies have shown that Delamanid exhibits potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, both in vitro and in vivo []. These findings suggest the potential for repurposing Delamanid as a new oral treatment option for this neglected tropical disease.
Future Directions
  • Understanding Delamanid resistance: Further research is needed to fully elucidate the mechanisms of Delamanid resistance in Mycobacterium tuberculosis []. Identifying and characterizing new resistance mutations will be crucial for developing rapid and accurate DST methods and for informing strategies to prevent and manage resistance emergence.
  • Optimizing Delamanid-containing regimens: Studies evaluating different combinations of Delamanid with other anti-TB drugs are needed to identify optimal regimens for various MDR-TB and XDR-TB patient populations, including those with HIV co-infection [, , ]. This will involve optimizing dosing regimens, treatment durations, and monitoring strategies to maximize efficacy and minimize the risk of adverse effects.
  • Exploring Delamanid for extrapulmonary TB: Given the promising tissue distribution data [, ], further research is warranted to evaluate the efficacy and safety of Delamanid for treating various forms of extrapulmonary tuberculosis, such as central nervous system tuberculosis, lymphatic tuberculosis, and skeletal tuberculosis.
  • Delamanid as a prophylactic agent: Given its activity against dormant Mycobacterium tuberculosis [], investigating the potential of Delamanid as a prophylactic agent for individuals at high risk of developing tuberculosis, such as close contacts of TB patients and individuals with latent TB infection, would be beneficial.
  • Developing new formulations and delivery systems: Exploring new formulations of Delamanid, such as long-acting injectables or inhalable powders, could improve patient adherence and potentially reduce treatment duration [].
  • Repurposing Delamanid for other infectious diseases: The potent activity of Delamanid against Leishmania donovani [] warrants further investigations into its potential for treating other parasitic infections.

DM-6705

  • Compound Description: DM-6705 is the major metabolite of delamanid. [] It is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of delamanid, primarily by albumin. [, ]
  • Relevance: DM-6705 is a key metabolite of delamanid and exhibits a significant positive correlation with QTc prolongation. [] Understanding its pharmacokinetics is essential for assessing the safety and efficacy of delamanid treatment. []

(R)-2-amino-4,5-dihydrooxazole derivative (M1)

  • Compound Description: M1 is formed as the initial metabolite from delamanid by cleavage of the 6-nitro-2,3-dihydroimidazo(2,1-b)oxazole moiety. This reaction is primarily mediated by human serum albumin (HSA). []
  • Relevance: M1 represents a crucial starting point for the subsequent metabolism of delamanid, branching into three separate pathways. [] While M1 itself is the major metabolite found in humans after repeated delamanid dosing, its further metabolism suggests a limited potential for clinically significant drug-drug interactions with delamanid itself. []

Hydroxylated Oxazole Derivative (M2)

  • Compound Description: M2 is a metabolite of delamanid formed by the hydroxylation of the oxazole moiety of M1. []
  • Relevance: This hydroxylation represents the major metabolic pathway of delamanid in humans. [] M2 is subsequently oxidized to form the ketone derivative M3. []

Ketone Derivative (M3)

  • Compound Description: M3 is a metabolite of delamanid generated by the oxidation of the hydroxylated metabolite M2. This oxidation is primarily facilitated by the cytochrome P450 enzyme CYP3A4. []

Other Metabolites (M4-M8)

  • Compound Description: In addition to M1-M3, six other metabolites (M4-M8) have been identified in plasma following repeated oral administration of delamanid. [] These metabolites are produced by cleavage of the imidazooxazole moiety of delamanid. []
  • Relevance: The formation of multiple metabolites (M1-M8) from delamanid suggests a complex metabolic profile. [] Further research is necessary to fully elucidate the individual roles and significance of these metabolites.

Bedaquiline

  • Compound Description: Bedaquiline (Sirturo®) is another recently approved anti-tuberculosis drug, often used in combination regimens for multidrug-resistant tuberculosis (MDR-TB). [, , , , , , , , , ] It acts by inhibiting the mycobacterial ATP synthase. []
  • Relevance: Bedaquiline is often compared to delamanid in terms of efficacy and safety for MDR-TB treatment. [, , , , , , , , , ] Some studies explore the combination therapy of bedaquiline and delamanid, aiming to improve treatment outcomes in challenging cases. [, , ]

Pretomanid

  • Compound Description: Pretomanid, like delamanid, is a nitroimidazole prodrug acting against Mycobacterium tuberculosis. [] It requires activation within the bacteria to exert its antitubercular activity. []
  • Relevance: Pretomanid and delamanid share a similar mechanism of action and belong to the same drug class, allowing for comparisons in terms of their activity and efficacy against tuberculosis. [] Interestingly, some M. tuberculosis isolates resistant to one nitroimidazole remain susceptible to the other, suggesting potential for their interchangeability in specific treatment regimens. []

Rifampicin

  • Compound Description: Rifampicin is a key first-line anti-tuberculosis drug that inhibits bacterial RNA polymerase. [, , , ]
  • Relevance: Resistance to rifampicin is a hallmark of multidrug-resistant tuberculosis (MDR-TB), a condition for which delamanid is indicated. [, , , ] Clinical trials often assess the efficacy of delamanid in combination with rifampicin-containing background regimens. [, ]

Isoniazid

  • Compound Description: Isoniazid, alongside rifampicin, is a crucial first-line anti-tuberculosis drug. [, ] It disrupts mycolic acid synthesis in Mycobacterium tuberculosis. []
  • Relevance: Similar to rifampicin, resistance to isoniazid is a defining characteristic of MDR-TB, emphasizing the need for new drugs like delamanid. [, ] Studies frequently evaluate the efficacy of delamanid in the context of isoniazid-containing background regimens. []

Pyrazinamide

  • Compound Description: Pyrazinamide is another first-line anti-tuberculosis drug often included in MDR-TB treatment regimens. [, ]
  • Relevance: As with rifampicin and isoniazid, resistance to pyrazinamide is commonly observed in MDR-TB, highlighting the significance of delamanid as a new treatment option. [, ] Delamanid's efficacy is frequently assessed in conjunction with pyrazinamide-containing background regimens. []

Linezolid

  • Compound Description: Linezolid is a potent antibiotic of the oxazolidinone class, active against MDR-TB. [, ] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]
  • Relevance: Linezolid is often incorporated into MDR-TB treatment regimens alongside delamanid. [, ] The combination of these drugs may contribute to improved treatment outcomes. []

Properties

CAS Number

681492-22-8

Product Name

Delamanid

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole

Molecular Formula

C25H25F3N4O6

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N

SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

OPC-67683; OPC 67683; OPC67683; Delamanid; trade name Deltyba

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.